molecular formula C9H15NO2 B2534062 Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 690952-61-5

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2534062
CAS No.: 690952-61-5
M. Wt: 169.224
InChI Key: RYWPBJUZHWNQGP-UHFFFAOYSA-N
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Description

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (CAS 690952-61-5) is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. It features the 8-azabicyclo[3.2.1]octane core scaffold, which is the fundamental structure of tropane alkaloids . This scaffold is known for its wide array of biological activities and is a privileged structure in central nervous system (CNS) drug discovery . Researchers utilize this ester derivative, particularly its hydrochloride salt (CAS 179022-43-6), as a key synthetic intermediate for the enantioselective construction of more complex tropane analogues . Its primary research value lies in the development of ligands for monoamine transporters, specifically the dopamine (DAT) and serotonin (SERT) transporters . By serving as a precursor to 3-substituted-8-azabicyclo[3.2.1]octanes, it enables the synthesis of compounds for studying the mechanism of action of cocaine and for the potential development of pharmacotheracies for cocaine abuse . The compound is offered for research purposes only and must be handled by qualified laboratory professionals. It is typically stored sealed in dry conditions at 2-8°C .

Properties

IUPAC Name

methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)6-4-7-2-3-8(5-6)10-7/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWPBJUZHWNQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production methods for this compound often rely on the optimization of these synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions is crucial for scaling up the production while maintaining the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Chemical Properties and Structure

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate is characterized by a bicyclic structure that includes a nitrogen atom, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is C9H15NO2C_9H_{15}NO_2 with a molecular weight of approximately 171.23 g/mol.

Medicinal Chemistry

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate serves as a valuable scaffold for the development of pharmacologically active compounds:

  • Drug Discovery : The compound has been investigated for its potential as a lead compound in the development of new drugs targeting neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural similarity to known tropane alkaloids enhances its appeal in the search for novel therapeutic agents for neurological disorders such as depression and anxiety .
  • Pharmacological Studies : Research indicates that this compound exhibits high affinity for serotonin receptors (5-HT1A and 5-HT3), making it a candidate for developing atypical antipsychotic drugs .

Biological Research

The compound's interaction with biological systems has been extensively studied:

  • Neurotransmitter Modulation : Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate influences neurotransmitter release and uptake, particularly through its interaction with serotonin receptors, which can alter neuronal communication and behavior .
  • Cellular Effects : It has been shown to modulate cell signaling pathways, affecting gene expression and cellular metabolism, which is crucial in understanding its role in various biological processes .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial chemistry:

  • Synthesis of Fine Chemicals : Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate is utilized as an intermediate in the synthesis of various fine chemicals and agrochemicals, highlighting its versatility in chemical manufacturing .

Case Study 1: Antidepressant Development

A study focused on the synthesis of derivatives of methyl 8-azabicyclo[3.2.1]octane-3-carboxylate demonstrated promising results in enhancing serotonin signaling, suggesting potential applications in developing antidepressants .

Case Study 2: Antimicrobial Activity

Research into derivatives of this compound revealed antimicrobial properties, indicating its potential role in antibiotic development . This opens avenues for further exploration into its efficacy against various pathogens.

Mechanism of Action

The mechanism of action of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substitution Patterns

The following table highlights key structural analogs of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-methyl, 3-phenyl C₁₆H₂₁NO₂ 275.35 Exo/exo stereochemistry; used as a reference standard in tropane studies
Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 3-benzoyloxy, 8-methyl C₁₇H₂₁NO₄ 303.35 pKa = 8.7; sourced as a reference standard for opioid receptor studies
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 3-(4-iodophenyl), 8-methyl C₁₅H₁₈INO₂ 371.21 High molecular weight due to iodine; XLogP3 = 2.8 (lipophilic)
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate 8-(2-(dimethylamino)ethyl), 3-bis(4-fluorophenyl)methoxy C₂₉H₃₅F₂N₃O₄ 551.61 Synthesized via KI-mediated alkylation; characterized by NMR and GC-MS
3-Methoxycarbonyl-2-(2-thienyl)-8-azabicyclo[3.2.1]octane-8-acetamide 2-(2-thienyl), 3-methoxycarbonyl C₁₅H₂₀N₂O₃S 308.40 Hydrochloride salt m.p. 239–240°C; pharmacological evaluation in tropane series

Physicochemical and Pharmacological Properties

  • Solubility and Stability : Hydrochloride salts (e.g., CAS 179022-43-6) require inert storage conditions, while oxalate salts () are more stable but less soluble in aqueous media .
  • Receptor Affinity : The bis(4-fluorophenyl)methoxy derivatives () are designed for dopamine transporter (DAT) studies, leveraging fluorine’s electronegativity to enhance binding specificity . In contrast, the benzoyloxy analog () is linked to opioid receptor modulation due to its ester and aromatic moieties .

Biological Activity

Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant research findings.

Overview of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate

This compound is structurally related to tropane alkaloids, which are known for their significant effects on neurotransmission and various biochemical pathways. The compound's interactions with cellular receptors and enzymes suggest its potential as a therapeutic agent.

Target Interactions : Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate primarily interacts with serotonin (5-HT) receptors, which play a crucial role in neurotransmission across both vertebrates and invertebrates. Its structural similarity to tropane alkaloids allows it to modulate the activity of these receptors effectively.

Biochemical Pathways : The compound affects neurotransmitter release and uptake, thereby influencing neuronal communication and behavior. It may act as either an agonist or antagonist at the receptor sites, depending on the specific cellular context.

The compound exhibits several noteworthy biochemical properties:

  • Enzyme Interactions : It influences various enzymes involved in neurotransmitter metabolism.
  • Cellular Effects : Alters cell signaling pathways, gene expression, and cellular metabolism.
  • Subcellular Localization : Specific localization within cells can enhance its biological activity.

Table 1: Summary of Biological Activities

Biological ActivityDescription
Serotonin Receptor Modulation Alters neurotransmitter dynamics affecting mood and behavior
Enzyme Inhibition Interacts with enzymes involved in neurotransmitter synthesis
Cell Signaling Modulation Influences pathways that regulate cell function

Case Studies

  • Neurotransmission Studies : Research indicates that methyl 8-azabicyclo[3.2.1]octane-3-carboxylate can significantly alter serotonin levels in neuronal cultures, suggesting its potential use in treating mood disorders.
  • Pharmacological Applications : In vivo studies demonstrate its effectiveness in reducing anxiety-like behaviors in animal models, supporting its role as a candidate for further drug development targeting anxiety disorders.
  • Synthetic Applications : The compound serves as an important intermediate in the synthesis of other bioactive molecules, highlighting its utility in medicinal chemistry.

Q & A

Q. How are crystallographic fragment screens applied to optimize bicyclic scaffolds?

  • Fragment-Based Design : X-ray crystallography of target proteins (e.g., dopamine transporter homologs) identifies binding pockets. Fragment libraries (e.g., 8-azabicyclo[3.2.1]octane derivatives) are screened to prioritize substituents that maximize occupancy and minimize steric clashes .

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